![molecular formula C8H10ClN3 B1365390 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine CAS No. 33852-01-6](/img/structure/B1365390.png)
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine
Overview
Description
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound with the CAS Number: 33852-01-6 . It has a molecular weight of 183.64 and its IUPAC name is 4-chloro-2-(1-pyrrolidinyl)pyrimidine . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine involves the reaction of (S)-isopropyl 2-(tert-butoxy)-2-(4-(4,4-dimethylpiperidin-1-yl)-2,6-dimethyl-5-(1,2,3,4-tetrahydroisoquinolin-6-yl)pyridin-3-yl)acetate with potassium carbonate in acetonitrile at 80℃ for 48 hours .Molecular Structure Analysis
The InChI code for 4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is 1S/C8H10ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 . The compound has a molecular formula of C8H10ClN3 .Physical And Chemical Properties Analysis
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine is a solid at room temperature . It has a molecular weight of 183.64 and a molecular formula of C8H10ClN3 . The compound has a topological polar surface area of 29 Ų and a molar refractivity of 51.68 .Scientific Research Applications
Drug Discovery
The compound “4-Chloro-2-(pyrrolidin-1-yl)pyrimidine” contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Androgen Receptor Modulators
Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives . This suggests that “4-Chloro-2-(pyrrolidin-1-yl)pyrimidine” could potentially be used in the development of SARMs.
Detoxification and Clearance of Foreign Toxic Substances
The compound was studied for its potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body . This suggests that “4-Chloro-2-(pyrrolidin-1-yl)pyrimidine” could potentially be used in the development of drugs that target these receptors.
Crystal Structures and Spectroscopic Studies
The compound “4-Chloro-2-(pyrrolidin-1-yl)pyrimidine” could potentially be used in crystal structures and spectroscopic studies . These studies are crucial in understanding the properties of the compound and how it interacts with other molecules.
Synthesis of Novel Compounds
“4-Chloro-2-(pyrrolidin-1-yl)pyrimidine” could potentially be used in the synthesis of novel compounds . For example, 2-Chloropyrimidine was used in the synthesis of novel bis (2-(pyrimidin-2-yl)ethoxy)alkanes .
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that “4-Chloro-2-(pyrrolidin-1-yl)pyrimidine” could potentially be used in the development of drugs with optimized physicochemical parameters.
Safety And Hazards
properties
IUPAC Name |
4-chloro-2-pyrrolidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-4-10-8(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLJJVGPLBMEPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440694 | |
Record name | 4-chloro-2-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine | |
CAS RN |
33852-01-6 | |
Record name | 4-Chloro-2-(1-pyrrolidinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33852-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-2-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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